molecular formula C9H17N3O3S B14906766 4-(Piperidin-1-ylsulfonyl)piperazin-2-one

4-(Piperidin-1-ylsulfonyl)piperazin-2-one

Cat. No.: B14906766
M. Wt: 247.32 g/mol
InChI Key: OPLOUMOYNXCSRC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-1-ylsulfonyl)piperazin-2-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the use of a one-pot Knoevenagel reaction followed by asymmetric epoxidation and domino ring-opening cyclization . These reactions typically require specific catalysts and conditions to achieve high yields and stereoselectivity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-1-ylsulfonyl)piperazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

4-(Piperidin-1-ylsulfonyl)piperazin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Piperidin-1-ylsulfonyl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the piperazine ring can interact with various receptors, influencing their signaling pathways .

Properties

Molecular Formula

C9H17N3O3S

Molecular Weight

247.32 g/mol

IUPAC Name

4-piperidin-1-ylsulfonylpiperazin-2-one

InChI

InChI=1S/C9H17N3O3S/c13-9-8-12(7-4-10-9)16(14,15)11-5-2-1-3-6-11/h1-8H2,(H,10,13)

InChI Key

OPLOUMOYNXCSRC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)N2CCNC(=O)C2

Origin of Product

United States

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